EMD 95885 IC50 vs. Eliprodil: 769-Fold Higher Affinity for NR2B-Containing NMDA Receptors
EMD 95885 demonstrates markedly higher affinity for NR2B-containing NMDA receptors compared to its direct structural progenitor, eliprodil. In functional assays, EMD 95885 achieves an IC50 of 3.9 nM for inhibiting NR2B-containing NMDA receptor responses, whereas eliprodil, measured under comparable heterologous expression conditions, exhibits an IC50 of 3.0 µM [1] [2]. This represents a 769-fold increase in potency for EMD 95885. The magnitude of this affinity difference is sufficient to enable experimental paradigms requiring lower compound concentrations to achieve full receptor occupancy, thereby reducing the risk of off-target interactions at higher doses.
| Evidence Dimension | IC50 for NR2B-containing NMDA receptor antagonism |
|---|---|
| Target Compound Data | 3.9 nM |
| Comparator Or Baseline | Eliprodil: 3.0 µM (3,000 nM) |
| Quantified Difference | 769-fold higher affinity (EMD 95885 vs. eliprodil) |
| Conditions | Functional inhibition of NMDA responses in heterologous expression systems (NR1A/NR2B subunit combination). |
Why This Matters
This 769-fold affinity differential means that EMD 95885 can be used at concentrations that are orders of magnitude lower than eliprodil to achieve equivalent receptor blockade, minimizing the potential for confounding off-target pharmacological effects in neuroscience experiments.
- [1] Roger, G., Dollé, F., de Bruin, B., Liu, X., Besret, L., Bramoullé, Y., ... & Kassiou, M. (2004). Radiosynthesis and pharmacological evaluation of [11C]EMD-95885: a high affinity ligand for NR2B-containing NMDA receptors. Bioorganic & Medicinal Chemistry, 12(12), 3229-3237. View Source
- [2] Avenet, P., Léonardon, J., Besnard, F., Graham, D., Frost, J., Depoortere, H., ... & Scatton, B. (1997). Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neuroscience Letters, 223(2), 133-136. View Source
